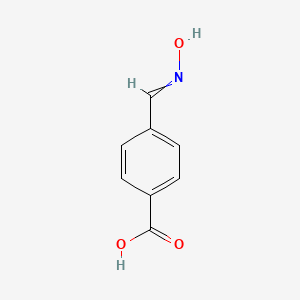

4-(hydroxyiminomethyl)benzoic Acid

Vue d'ensemble

Description

4-(Hydroxyiminomethyl)benzoic Acid is a chemical compound that is part of the azo-benzoic acids family. These compounds are characterized by the presence of an azo group (-N=N-) and a benzoic acid moiety. The specific structure and properties of these compounds make them of interest in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

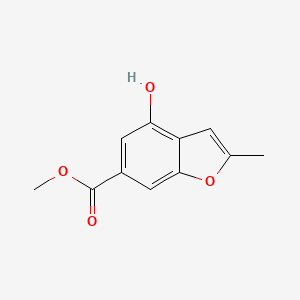

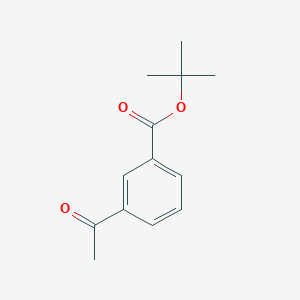

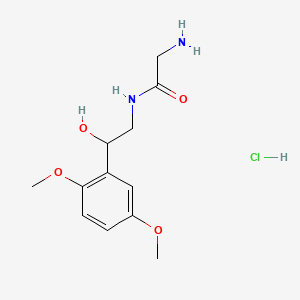

The synthesis of azo-benzoic acid derivatives, including compounds similar to 4-(hydroxyiminomethyl)benzoic Acid, involves the coupling of diazenyl groups with benzaldehydes. In one study, 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes were used as precursors for the synthesis of azo-benzoic acids . Another approach for synthesizing benzoic acid derivatives is the carbonation of lithium salts of anilines, followed by esterification and coupling with other aromatic compounds, as demonstrated in the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate . These methods highlight the versatility of synthetic routes available for creating benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of azo-benzoic acids is confirmed using various spectroscopic techniques, including 1H and 13C NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can be further optimized using computational methods such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

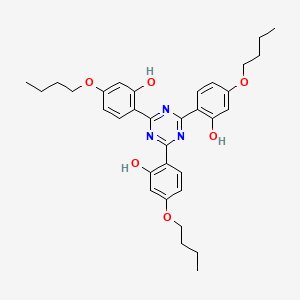

Azo-benzoic acids exhibit interesting chemical behavior, such as acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and the pH of the medium . These reactions are significant as they can affect the color and stability of azo compounds, which is particularly important in dye chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acids are closely related to their molecular structure. The presence of hydroxyl, azo, and carboxyl groups within the molecule can lead to the formation of hydrogen-bonded dimers and networks, as seen in other benzoic acid derivatives . These interactions can give rise to unique supramolecular structures and influence the compound's solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

Environmental Contaminant Removal

4-Hydroxybenzoic acid, a metabolite of Paraben and a form of 4-(hydroxyiminomethyl)benzoic acid, is recognized as an emerging contaminant commonly used in cosmetics, pharmaceuticals, personal care products, and the food industry. A study by Das, Wankhade, and Kumar (2021) details the use of molecularly imprinted polymers synthesized using ionic liquids @ graphene oxide composites for the removal of such contaminants. Their research contributes significantly to strategies for mitigating the harmful effects of these contaminants on ecosystems (Das, Wankhade, & Kumar, 2021).

Biosensor Development

Castaño-Cerezo et al. (2020) developed a synthetic biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae. This study demonstrates the use of 4-hydroxybenzoic acid as an industrial precursor in the production of muconic acid and liquid crystal polymers, highlighting its potential in microbial engineering and sustainable production methods (Castaño-Cerezo et al., 2020).

Medical Research

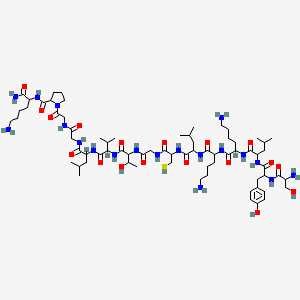

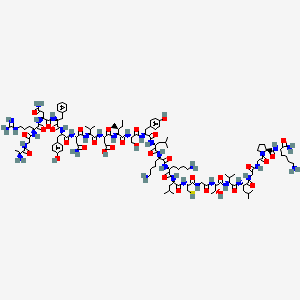

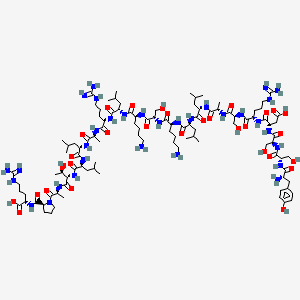

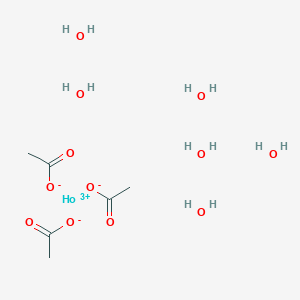

While the studies predominantly focus on environmental and biotechnological applications, the use of 4-(hydroxyiminomethyl)benzoic acid derivatives in medical research is somewhat limited. However, related compounds have been explored in pharmaceutical applications, such as the synthesis of novel amino acids for peptidomimetics and the development of organometallic compounds for potential medical use (Pascal et al., 2000).

Material Science

In material science, the interaction of benzoic acid derivatives with other compounds has been studied. For example, Dikmen (2021) investigated the complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid, highlighting its potential use in drug delivery systems (Dikmen, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-[(hydroxyimino)methyl]benzoic acid are enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of aromatic compounds .

Biochemical Pathways

4-[(hydroxyimino)methyl]benzoic acid is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that the compound is a small molecule with a molecular weight of 16515 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Given its potential involvement in the shikimate and phenylpropanoid pathways, it may influence the biosynthesis of phenolic compounds, which have various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(hydroxyimino)methyl]benzoic acid. For instance, the biosynthesis of phenolic compounds, which 4-[(hydroxyimino)methyl]benzoic acid may be involved in, can be influenced by various abiotic and biotic factors, including salt, drought, heavy metals, UV light, herbivory, and pathogenesis .

Propriétés

IUPAC Name |

4-(hydroxyiminomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCPLAQBBAOCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425521 | |

| Record name | Benzoic acid, 4-[(hydroxyimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3477-93-8 | |

| Record name | Benzoic acid, 4-[(hydroxyimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(hydroxyimino)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)